
2-Ethylsulfanyloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylsulfanyloxane (ESO) is a chemical compound that has gained attention in scientific research due to its unique properties. It is a sulfur-containing compound that has shown potential in various applications, including as a reagent in organic synthesis and as a probe in biochemical studies. In
Wirkmechanismus
The mechanism of action of 2-Ethylsulfanyloxane is not fully understood. However, it is believed to act as a mild oxidant, where it can transfer a sulfur atom to another molecule. This process can lead to the formation of disulfide bonds, which are important in protein structure and function.
Biochemische Und Physiologische Effekte
2-Ethylsulfanyloxane has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as lactate dehydrogenase, which is important in energy metabolism. It has also been shown to induce apoptosis, which is programmed cell death, in some cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Ethylsulfanyloxane in lab experiments is its mild oxidizing properties, which can be useful in certain reactions. It is also relatively easy to synthesize, which makes it accessible to many researchers. However, one limitation of using 2-Ethylsulfanyloxane is its low yield in synthesis, which can make it expensive to use in large quantities.
Zukünftige Richtungen
There are several future directions for the use of 2-Ethylsulfanyloxane in scientific research. One potential application is in the development of new drugs, where it could be used as a scaffold for drug design. It could also be used in the study of redox signaling pathways, which are important in many biological processes. Additionally, further research could be done to understand the mechanism of action of 2-Ethylsulfanyloxane and its potential applications in other fields of research.
In conclusion, 2-Ethylsulfanyloxane is a unique chemical compound that has shown potential in various scientific research applications. Its mild oxidizing properties and sulfur-containing structure make it useful in organic synthesis and biochemical studies. Further research is needed to fully understand its mechanism of action and its potential applications in drug development and other fields of research.
Synthesemethoden
The synthesis of 2-Ethylsulfanyloxane can be achieved through a two-step process. The first step involves the reaction of 2-chloroethanol with sodium hydrosulfide to form 2-ethylsulfanyl ethanol. The second step involves the oxidation of 2-ethylsulfanyl ethanol with hydrogen peroxide to form 2-Ethylsulfanyloxane. The yield of this process is around 60%.
Wissenschaftliche Forschungsanwendungen
2-Ethylsulfanyloxane has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, where it has shown potential as a mild oxidant and a sulfur source. It has also been used as a probe in biochemical studies, where it has been used to study the redox properties of proteins.
Eigenschaften
CAS-Nummer |
16315-51-8 |
|---|---|
Produktname |
2-Ethylsulfanyloxane |
Molekularformel |
C7H14OS |
Molekulargewicht |
146.25 g/mol |
IUPAC-Name |
2-ethylsulfanyloxane |
InChI |
InChI=1S/C7H14OS/c1-2-9-7-5-3-4-6-8-7/h7H,2-6H2,1H3 |
InChI-Schlüssel |
FEXFEHVMYWGPSJ-UHFFFAOYSA-N |
SMILES |
CCSC1CCCCO1 |
Kanonische SMILES |
CCSC1CCCCO1 |
Synonyme |
2-(Ethylthio)tetrahydro-2H-pyran |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)

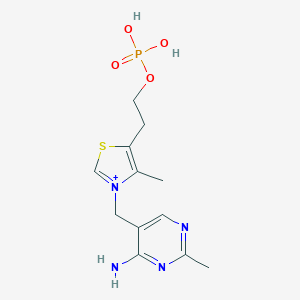
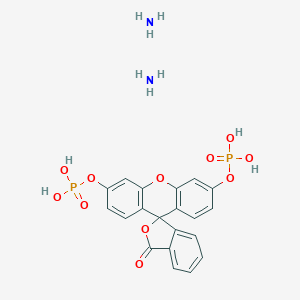
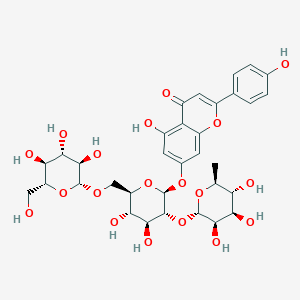
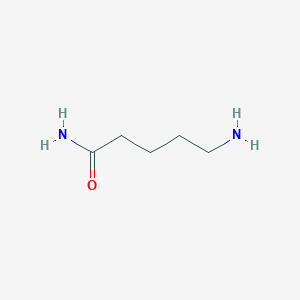
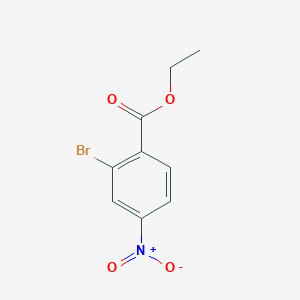

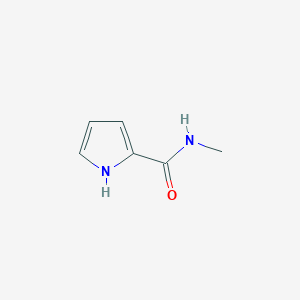




![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)